3-(2,3-二甲氧基苯基)-1,6-二甲基-6,7-二氢-5H-吲唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

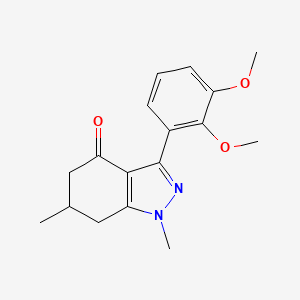

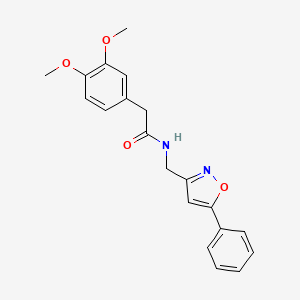

The compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The 2,3-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) substituents on a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely feature an indazole core with a 2,3-dimethoxyphenyl group attached at the 3-position of the indazole. The 1,6-dimethyl-6,7-dihydro-5H-indazol-4-one part of the name suggests that there are methyl groups at the 1 and 6 positions of the indazole, and that the 4-one indicates a carbonyl group at the 4-position .Chemical Reactions Analysis

Indazoles are known to participate in various chemical reactions, often serving as precursors to more complex structures. They can undergo electrophilic substitution reactions, and their nitrogen atoms can act as a base and nucleophile .科学研究应用

1. 合成和结构研究

- 新衍生物的合成:该化合物用于合成各种化学衍生物。例如,已经合成了 6,7-二氢-1H-吲唑-4(5H)-酮的硫代氨基甲腙衍生物,展示了该化合物在创建新化学实体中的多功能性 (Gautam 和 Chaudhary,2014)。

- 面向多样性的合成:一项研究展示了一种简单有效的方法来合成新的取代的 3-(芳基氨基)-6,7-二氢-1H-吲唑-4(5H)-酮衍生物,突出了其在面向多样性的化学合成中的潜力 (Rimaz 等人,2017)。

- 计算研究和互变异构:已经对各种互变异构形式的 1,5,6,7-四氢-4H-吲唑-4-酮衍生物(包括感兴趣的化学结构)进行了计算研究,以建立最稳定的互变异构体,结合理论和实验方法 (Pérez Medina 等人,2006)。

2. 生物和医学研究

- 抗氧化特性:已经对含有 3,4-二甲氧基苯基部分的新型 1,2,4-三唑-5-酮的抗氧化特性进行了研究,表明在医学或膳食补充剂中具有潜在应用 (Ünver 等人,2011)。

- 抗菌和抗增殖活性:已经报道了 4,5-二氢-1H-吲唑衍生物的抗菌和抗增殖活性研究,表明该化合物在开发新的治疗剂方面的潜力 (Khan 等人,2017)。

3. 化学转化和反应

- 化学转化:该化合物已被用于探索各种化学转化(例如异恶唑啉和苯并恶唑酮的合成)的研究中,展示了其在化学反应中的适应性 (Pashkovskii 等人,2018)。

作用机制

Target of Action

The primary targets of the compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” are currently unknown. The compound is a novel synthetic chalcone , and chalcones are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels.

Mode of Action

It has been reported to exhibit antinociceptive effects in several mouse models of induced nociception This suggests that the compound may interact with pain receptors or other components of the nociceptive system to reduce pain sensation

Biochemical Pathways

Chalcones, the class of compounds to which this molecule belongs, have been shown to modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and apoptosis .

Result of Action

The compound has been shown to produce significant antinociceptive effects in several mouse models of induced nociception . This suggests that it may have potential therapeutic applications in the management of pain.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. For instance, the compound’s safety data sheet indicates that it should be stored in a well-ventilated place and kept tightly closed

未来方向

生化分析

Cellular Effects

The cellular effects of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one within cells and tissues involve various transporters or binding proteins . It also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOIJGGTVENIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)

![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)